
1,1-Dimethyl-1-germacycloundecane-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-1-germacycloundecane-6,7-diol is a chemical compound that belongs to the class of organogermanium compounds It features a germacycloundecane ring structure with two hydroxyl groups attached at the 6th and 7th positions, and two methyl groups attached to the germanium atom at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-germacycloundecane-6,7-diol typically involves the reaction of germacycloundecane derivatives with appropriate reagents to introduce the hydroxyl groups at the desired positions. One common method involves the use of organolithium reagents followed by oxidation to achieve the diol functionality. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-1-germacycloundecane-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol can yield diketones, while reduction can produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-1-germacycloundecane-6,7-diol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-1-germacycloundecane-6,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, and interacting with nucleic acids and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethyl-1-silacycloundecane-6,7-diol: Similar structure but with silicon instead of germanium.
1,1-Dimethyl-1-stannacycloundecane-6,7-diol: Similar structure but with tin instead of germanium.
1,1-Dimethyl-1-plumbacycloundecane-6,7-diol: Similar structure but with lead instead of germanium.
Uniqueness
1,1-Dimethyl-1-germacycloundecane-6,7-diol is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium-containing compounds often exhibit different reactivity and stability, making them valuable in specific applications.
Eigenschaften
CAS-Nummer |
58622-92-7 |
|---|---|
Molekularformel |
C12H26GeO2 |
Molekulargewicht |
274.96 g/mol |
IUPAC-Name |
1,1-dimethyl-germacycloundecane-6,7-diol |
InChI |
InChI=1S/C12H26GeO2/c1-13(2)9-5-3-7-11(14)12(15)8-4-6-10-13/h11-12,14-15H,3-10H2,1-2H3 |
InChI-Schlüssel |
RZMRRRXLXMCLLR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge]1(CCCCC(C(CCCC1)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



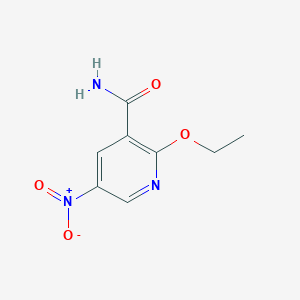

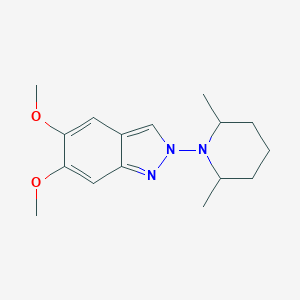

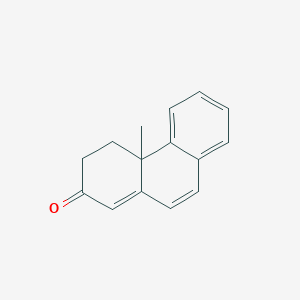
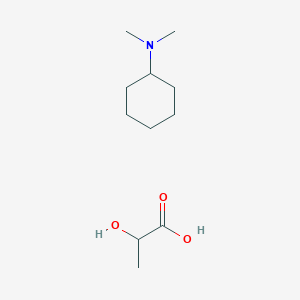
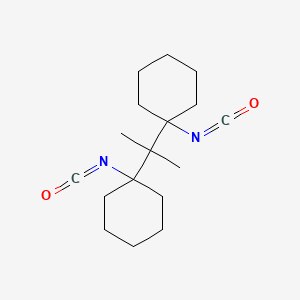
![[2-(3-Butoxyphenyl)ethyl]carbamyl chloride](/img/structure/B14600324.png)
![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)

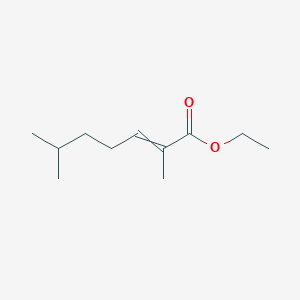
![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)
